Cas no 2176270-13-4 (1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide)

1-(6-Cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide is a structurally complex heterocyclic compound featuring a piperidine-3-carboxamide core linked to a cyclopropylpyridazine moiety and a 4-methylbenzothiazol-2-yl substituent. This molecule exhibits potential as a pharmacologically active scaffold due to its unique combination of aromatic and aliphatic rings, which may enhance binding affinity and selectivity in biological targets. The presence of the cyclopropyl group can contribute to metabolic stability, while the benzothiazole moiety may influence electronic properties and intermolecular interactions. Its modular structure allows for further derivatization, making it a versatile intermediate in medicinal chemistry research, particularly for the development of enzyme inhibitors or receptor modulators.
1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide structure
2176270-13-4 structure
Product Name:1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
CAS No:2176270-13-4
MF:C21H23N5OS
MW:393.505222558975
CID:5337784
Update Time:2025-05-30

1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(6-cyclopropylpyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide
    • 1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
    • Inchi: 1S/C21H23N5OS/c1-13-4-2-6-17-19(13)22-21(28-17)23-20(27)15-5-3-11-26(12-15)18-10-9-16(24-25-18)14-7-8-14/h2,4,6,9-10,14-15H,3,5,7-8,11-12H2,1H3,(H,22,23,27)
    • InChI Key: JWUBQUQALTXDGD-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=C(C)C=2N=C1NC(C1CCCN(C2=CC=C(C3CC3)N=N2)C1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 573
  • XLogP3: 3.4
  • Topological Polar Surface Area: 99.2

1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide Pricemore >>

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Additional information on 1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide

1-(6-Cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide: A Comprehensive Overview

1-(6-Cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide, identified by the CAS registry number 2176270-13-4, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a cyclopropylpyridazine moiety, a benzothiazole ring system, and a piperidine backbone. The integration of these structural elements contributes to its unique chemical properties and functional versatility.

The synthesis of this compound involves a series of intricate multi-step reactions, including coupling reactions, cyclizations, and functional group transformations. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules, leveraging techniques such as microwave-assisted synthesis and catalytic cross-couplings. These methods not only enhance the yield and purity of the compound but also minimize environmental impact, aligning with current green chemistry principles.

Research into the properties of 1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide has revealed its potential as a valuable intermediate in drug discovery. Its structural features make it an attractive candidate for targeting specific biological pathways. For instance, the cyclopropyl group is known to impart strain-induced reactivity, which can be harnessed for designing bioactive molecules. Similarly, the benzothiazole moiety is recognized for its ability to act as a scaffold in medicinal chemistry due to its stability and capacity to form hydrogen bonds.

In recent studies, this compound has been investigated for its potential role in inhibiting enzymes associated with neurodegenerative diseases. The piperidine ring system within the molecule provides a rigid structure that can facilitate interactions with target proteins. Additionally, computational modeling has demonstrated that the compound exhibits favorable pharmacokinetic properties, including good solubility and permeability, which are critical for drug delivery.

The application of advanced analytical techniques such as NMR spectroscopy and X-ray crystallography has provided deeper insights into the molecular geometry of this compound. These studies have confirmed the presence of key structural motifs that are essential for its intended biological activity. Furthermore, mass spectrometry has been employed to validate the molecular formula and confirm the absence of impurities.

In terms of industrial applications, this compound could serve as a precursor for specialty chemicals or advanced materials. Its unique combination of functional groups makes it suitable for use in polymer chemistry or as a building block in nanotechnology applications. The integration of such compounds into material science could lead to innovations in areas such as electronics or biodegradable polymers.

The development of novel synthetic routes for this compound continues to be an area of active research. Scientists are exploring alternative methodologies that could reduce production costs while maintaining high-quality standards. For example, flow chemistry techniques are being evaluated for their ability to streamline the synthesis process and improve scalability.

In conclusion, 1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide, CAS No: 2176270-13-4, represents a cutting-edge molecule with diverse applications across multiple disciplines. Its intricate structure and promising biological activity position it as a valuable asset in both academic research and industrial development. As research progresses, further insights into its properties and potential uses are expected to emerge.

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